5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Overview
Description
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position distinguishes this compound from other pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents under controlled conditions. For instance, the reaction with diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a candidate for targeting specific kinases .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a valuable lead compound for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting cellular signaling pathways that are essential for cell proliferation and survival. The molecular targets include various receptor tyrosine kinases and serine/threonine kinases, which are often overexpressed in cancer cells .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, altering their chemical properties and biological activity.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring, offering different reactivity and applications.
Uniqueness: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7th position and the methyl group at the 5th position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468057 | |
Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-37-8, 268547-52-0 | |
Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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